molecular formula C25H24ClNO3 B11405319 N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide

Cat. No.: B11405319
M. Wt: 421.9 g/mol
InChI Key: ZUUVNOQFDSNMIL-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is a complex organic compound that belongs to the class of acetamides This compound features a unique combination of functional groups, including a chlorobenzyl group, a furan-2-ylmethyl group, and a benzofuran-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Core: Starting with a suitable benzofuran precursor, such as 2-hydroxybenzaldehyde, and performing a cyclization reaction.

    Introduction of the Chlorobenzyl Group: Using a chlorobenzyl halide in the presence of a base to introduce the chlorobenzyl group via nucleophilic substitution.

    Attachment of the Furan-2-ylmethyl Group: Reacting the intermediate with a furan-2-ylmethyl halide under appropriate conditions.

    Acetamide Formation: Finally, coupling the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan and benzofuran rings can be oxidized under strong oxidizing conditions.

    Reduction: The chlorobenzyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide would depend on its specific application. For example, if it exhibits pharmacological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide: shares structural similarities with other acetamides and benzofuran derivatives.

    N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-[5-(methyl)-1-benzofuran-3-yl]acetamide: A similar compound with a methyl group instead of a propan-2-yl group.

    N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-[5-(ethyl)-1-benzofuran-3-yl]acetamide: A similar compound with an ethyl group instead of a propan-2-yl group.

Uniqueness

The unique combination of functional groups in this compound may confer distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H24ClNO3

Molecular Weight

421.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C25H24ClNO3/c1-17(2)19-7-10-24-23(12-19)20(16-30-24)13-25(28)27(15-22-4-3-11-29-22)14-18-5-8-21(26)9-6-18/h3-12,16-17H,13-15H2,1-2H3

InChI Key

ZUUVNOQFDSNMIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC=C2CC(=O)N(CC3=CC=C(C=C3)Cl)CC4=CC=CO4

Origin of Product

United States

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